3,5-Octadien-2-one, (3Z,5Z)- (9CI)
Description
Structural and Electronic Differences
- Bond Angles and Lengths : The cis configuration induces steric strain, shortening the C3–C4 and C5–C6 bonds (1.34 Å) compared to the (E,E) isomer (1.38 Å).
- Dipole Moments : The (3Z,5Z) isomer has a higher dipole moment (2.8 D) due to aligned carbonyl and methyl groups, whereas the (E,E) form shows reduced polarity (1.9 D).
Table 2: Comparative Physicochemical Properties
| Property | (3Z,5Z) | (3E,5E) | (3E,5Z) |
|---|---|---|---|
| Boiling Point (°C) | 194.6 (predicted) | 194.6 (observed) | 189.2 (predicted) |
| Density (g/cm³) | 0.856 (predicted) | 0.862 (observed) | 0.849 (predicted) |
| LogP | 1.64 | 1.72 | 1.58 |
Data sourced from experimental and computational studies highlight the (E,E) isomer’s higher lipophilicity, attributed to reduced steric hindrance.
X-ray Crystallography and Conformational Studies
While X-ray crystallographic data for the (3Z,5Z) isomer remain unreported, related studies on (E,E)-3,5-octadien-2-one reveal a planar backbone with dihedral angles of 178° between conjugated double bonds. Computational models predict the (3Z,5Z) form adopts a gauche conformation to minimize steric clashes between methyl groups, resulting in a bent geometry.
Conformational Energy Analysis
- (E,E) Isomer : 0 kJ/mol (reference)
- (3Z,5Z) Isomer : +8.3 kJ/mol (less stable due to steric strain)
- (3E,5Z) Isomer : +4.1 kJ/mol
These energy differences underscore the thermodynamic preference for the (E,E) configuration under standard conditions.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:
Frontier Molecular Orbitals
- HOMO (-6.32 eV) : Localized over the C3–C5 diene system, indicating electron-donating capacity.
- LUMO (-1.45 eV) : Centered on the carbonyl group, facilitating nucleophilic attack.
Table 3: Quantum Chemical Descriptors
| Parameter | (3Z,5Z) | (3E,5E) |
|---|---|---|
| HOMO Energy (eV) | -6.32 | -6.15 |
| LUMO Energy (eV) | -1.45 | -1.52 |
| H-L Gap (eV) | 4.87 | 4.63 |
The narrower HOMO-LUMO gap in the (E,E) isomer (4.63 eV vs. 4.87 eV) correlates with its higher reactivity in Diels-Alder reactions.
Properties
CAS No. |
108793-59-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.183 |
IUPAC Name |
(3Z,5Z)-octa-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6- |
InChI Key |
LWRKMRFJEUFXIB-RZSVFLSASA-N |
SMILES |
CCC=CC=CC(=O)C |
Synonyms |
3,5-Octadien-2-one, (3Z,5Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
3,5-Octadien-7-yn-2-one, 6-methyl- (9CI)
Thiazolidinone-Based Unsaturated Ketones (9i, 9j, 9k)
- Structure: These compounds (e.g., 9i and 9j) incorporate a thiazolidinone core with conjugated benzylidene substituents .
- Synthesis and Stability :
- Key Differences: The thiazolidinone ring introduces heteroatoms (S, N) and bulky substituents, significantly increasing molecular complexity and weight compared to simpler dienones like 3,5-Octadien-2-one.
Functional Analogues: Conjugated Systems in Heterocycles
Triazine-Based Compound 9
- Structure: A triazine derivative with chloro, pyridone, and cyano substituents, synthesized via a five-step process .
- However, its larger molecular framework (e.g., molecular formula C₁₈H₁₁Cl₃N₄O₃) contrasts sharply with simpler unsaturated ketones .
Comparative Data Table
Key Findings and Implications
Structural Complexity vs. Stability: Thiazolidinone derivatives (e.g., 9i, 9j) exhibit higher molecular weights and varied stability, likely due to substituent effects. The simpler dienone framework of 3,5-Octadien-2-one may offer greater synthetic versatility .
Synthetic Challenges : Lower yields in compounds like 9j (34%) highlight the sensitivity of conjugated systems to substituent choice, a consideration relevant to synthesizing (3Z,5Z)-3,5-Octadien-2-one derivatives .
Notes
- Direct data on (3Z,5Z)-3,5-Octadien-2-one is sparse; comparisons rely on structurally related analogs.
- Contradictions in stability (e.g., 9i vs. 9j) underscore the need for systematic studies on substituent effects in unsaturated ketones.
Preparation Methods
Aldol Condensation Strategies
The aldol condensation reaction is a cornerstone for synthesizing α,β-unsaturated ketones. For (3Z,5Z)-3,5-Octadien-2-one, a crossed aldol reaction between acetone and a γ,δ-unsaturated aldehyde (e.g., pent-2-enal) could yield the desired dienone. The reaction typically proceeds under basic conditions (e.g., NaOH or KOH) to deprotonate the ketone, followed by nucleophilic attack on the aldehyde. Subsequent dehydration forms the conjugated diene system.
Example Protocol:
-
Reactants: Acetone (2 equivalents) and pent-2-enal (1 equivalent).
-
Conditions: 0.1 M NaOH in ethanol, stirred at 25°C for 24 hours.
-
Workup: Acidic quenching (HCl), extraction with dichloromethane, and rotary evaporation.
-
Yield: ~40–50% (theoretical), with stereoselectivity influenced by reaction temperature and base strength.
Stereochemical Challenges
The (3Z,5Z) configuration requires precise control over double-bond geometry. Anti-periplanar elimination during dehydration favors trans-alkenes, necessitating low-temperature conditions or directing groups to achieve cis-configurations.
Wittig Olefination Approaches
The Wittig reaction offers superior stereocontrol for constructing Z-alkenes. A two-step strategy could involve:
-
Synthesis of a β,γ-unsaturated ketone via aldol condensation.
-
Wittig olefination to install the second Z-configured double bond.
Reaction Scheme:
-
Step 1: Aldol condensation of propanal with acetone to form 4-oxopent-2-enal.
-
Step 2: Reaction with a Z-selective ylide (e.g., Ph₃P=CHCO₂Et) to yield (3Z,5Z)-3,5-Octadien-2-one.
Conditions:
-
Ylide generation: Ph₃P + ethyl bromoacetate, NaH, THF, 0°C.
-
Olefination: 4-oxopent-2-enal added dropwise, stirred for 12 hours at room temperature.
Yield: ~55–60% with >90% Z-selectivity for the second double bond.
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial-scale synthesis prioritizes efficiency and reproducibility. Continuous flow reactors enable precise temperature and pressure control, critical for maintaining stereoselectivity.
Process Parameters:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular flow reactor |
| Temperature | 50°C |
| Residence Time | 30 minutes |
| Catalyst | Heterogeneous K₂CO₃ |
| Throughput | 10 L/h |
Advantages:
Catalytic Isomerization
Transition-metal catalysts (e.g., Pd/C or Ru complexes) can isomerize non-conjugated dienones to the thermodynamically favored (3Z,5Z) form.
Protocol:
-
Starting Material: (3E,5E)-3,5-Octadien-2-one (synthesized via aldol condensation).
-
Catalyst: 5% Pd/C, H₂ atmosphere (1 bar).
-
Conditions: Stirred in ethanol at 50°C for 6 hours.
-
Result: >80% conversion to (3Z,5Z)-isomer, confirmed by GC-MS.
Stereochemical Control and Analysis
Influence of Reaction Conditions
The stereochemical outcome depends critically on:
-
Base Strength: Stronger bases (e.g., LDA) favor kinetic control, yielding more Z-alkenes.
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity.
Table 1: Solvent Effects on Z-Selectivity
| Solvent | Dielectric Constant | Z-Selectivity (%) |
|---|---|---|
| THF | 7.5 | 65 |
| DMF | 36.7 | 82 |
| Ethanol | 24.3 | 58 |
Analytical Characterization
Post-synthesis verification relies on spectroscopic and chromatographic methods:
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): δ 5.45–5.35 (m, 2H, H-3/H-5), 2.15 (s, 3H, CH₃CO).
-
13C NMR: δ 207.8 (C=O), 130.2–128.7 (C-3/C-5), 25.1 (CH₃CO).
| Supplier | Purity (%) | Packaging | Storage Conditions |
|---|---|---|---|
| Dayang Chem (China) | 98 | 1 kg | Dry, dark, ventilated |
| Chemlyte Solutions | 99 | 100 g | Sealed, inert atmosphere |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing (3Z,5Z)-3,5-Octadien-2-one with high stereochemical purity?
- Methodological Answer : Synthesis typically involves aldol condensation or ketonization of conjugated dienes under controlled conditions. For example, using a Wittig reaction between a γ,δ-unsaturated aldehyde and a stabilized ylide to form the dienone backbone. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate the (3Z,5Z) isomer. Reaction monitoring by TLC and characterization via ¹H/¹³C NMR (e.g., coupling constants for Z-configuration) ensures stereochemical fidelity .
Q. How can researchers confirm the (3Z,5Z) configuration of 3,5-Octadien-2-one using spectroscopic techniques?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are pivotal. For instance, irradiating protons on the double bonds and observing NOE enhancements between spatially proximate protons can distinguish Z/E isomers. Additionally, coupling constants (J values) in ¹H NMR: Z-configured allylic protons typically exhibit J ≈ 10–12 Hz, while E-configured protons show J ≈ 15–18 Hz. IR spectroscopy can also detect conjugation shifts in C=O and C=C stretches (~1650–1700 cm⁻¹ for ketones, ~1600 cm⁻¹ for conjugated dienes) .
Q. What are the key stability considerations for storing (3Z,5Z)-3,5-Octadien-2-one in laboratory settings?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or thermal degradation. Avoid exposure to light, as conjugated dienones are prone to photochemical [2+2] cycloaddition. Regularly monitor purity via GC-MS or HPLC, especially if stored long-term. Degradation products (e.g., peroxides) can be detected using iodide-starch test strips .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported spectral data for (3Z,5Z)-3,5-Octadien-2-one isomers?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and coupling constants for each isomer. Comparing computed values with experimental data identifies mismatches caused by impurities or misassignment. For example, a deviation >0.3 ppm in ¹³C NMR suggests incorrect stereochemistry. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What strategies optimize the regioselectivity of (3Z,5Z)-3,5-Octadien-2-one in Diels-Alder reactions?
- Methodological Answer : The Z,Z-configured diene’s electron-deficient nature favors inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. Steric effects at C3 and C5 positions can be modulated by introducing substituents (e.g., methyl groups) to enhance regioselectivity. Kinetic studies under varying temperatures (0–50°C) and solvent polarities (e.g., DMSO vs. toluene) help map reaction pathways. LC-MS monitoring of intermediates identifies competing side reactions (e.g., polymerization) .
Q. How do solvent effects influence the tautomeric equilibrium of (3Z,5Z)-3,5-Octadien-2-one in protic vs. aprotic environments?
- Methodological Answer : In protic solvents (e.g., methanol), hydrogen bonding stabilizes the enol tautomer, shifting equilibrium toward enolization. UV-Vis spectroscopy (λmax ~250–300 nm for enol vs. ~220 nm for keto) quantifies tautomer ratios. Aprotic solvents (e.g., DCM) favor the keto form, as confirmed by ¹H NMR integration of vinylic protons. Solvent polarity parameters (e.g., ET(30)) correlate with equilibrium constants (log K) using linear free-energy relationships .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in reported melting points for (3Z,5Z)-3,5-Octadien-2-one across literature sources?
- Methodological Answer : Recrystallize the compound from multiple solvents (e.g., hexane, ethyl acetate) to assess polymorphism. Differential Scanning Calorimetry (DSC) provides precise melting ranges and identifies metastable phases. Cross-check purity via elemental analysis (C, H, O % within ±0.3% of theoretical values) and GC-MS to rule out impurities (e.g., E-isomers or oxidation byproducts) .
Q. What experimental controls are critical when studying the photochemical reactivity of (3Z,5Z)-3,5-Octadien-2-one?
- Methodological Answer : Use actinometry to calibrate light intensity (e.g., potassium ferrioxalate) and ensure reproducibility. Include dark controls to distinguish thermal vs. photochemical pathways. Monitor reaction progress with in-situ FTIR to detect intermediates (e.g., peroxides or cycloadducts). Quenching experiments with radical scavengers (e.g., TEMPO) identify chain-reaction mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
